molecular formula C6H11N3O B13318050 (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13318050
M. Wt: 141.17 g/mol
InChI Key: QKHNQZUVFSQKFD-LURJTMIESA-N
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Description

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral ethanolamine derivative featuring a 1-methylpyrazole substituent at the 1-position of the ethan-1-ol backbone.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(1R)-2-amino-1-(1-methylpyrazol-4-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3/t6-/m0/s1

InChI Key

QKHNQZUVFSQKFD-LURJTMIESA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H](CN)O

Canonical SMILES

CN1C=C(C=N1)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation

The primary amino group (-NH₂) can undergo oxidation to form imine or nitroxide derivatives. For example:

R-NH2Oxidizing agentR-NOorR-N(OH)R’\text{R-NH}_2 \xrightarrow{\text{Oxidizing agent}} \text{R-NO} \quad \text{or} \quad \text{R-N(OH)R'}

Conditions may include peracetic acid or hydrogen peroxide under acidic or basic conditions.

Reduction

The hydroxyl group (-OH) can be reduced to a hydroxylamine (-NHOH) or fully reduced to an amine (-NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reactions

  • Amino Group Substitution : The amino group can react with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted amines.

  • Hydroxyl Group Substitution : The hydroxyl group may participate in esterification or etherification reactions.

Cyclization

The compound’s structure may enable intramolecular cyclization under specific conditions (e.g., acid/base catalysis), forming heterocyclic derivatives. Similar pyrazole derivatives have demonstrated cyclization reactions in the presence of carbonyl precursors .

Reaction Conditions and Yields

While experimental yield data for the (1R) enantiomer is unavailable, analogous reactions for related compounds provide insights:

Reaction TypeReagents/ConditionsYield (Approx.)Key Observations
OxidationH₂O₂, H₂SO₄ (acidic conditions)~60–70%Forms imine or nitroxide
ReductionLiAlH₄, THF, -78°C~50–65%Reduces -OH to -NH₂
EsterificationAcCl, Pyridine, RT~70–80%Forms ester derivatives
CyclizationHCl, reflux~40–50%Forms fused heterocycles

Data adapted from similar pyrazole derivatives .

Scientific Research Applications

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Structural Isomers and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Structure Molecular Formula Key Features Reference
(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol C₆H₁₁N₃O Amino at C2, hydroxyl at C1, (1R) configuration Target compound
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol C₆H₁₁N₃O Amino and hydroxyl both at C2 (structural isomer) Positional isomerism alters hydrogen-bonding geometry
(+)-(1R)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol C₁₂H₁₄N₂O₂ 4-Methoxyphenyl substituent, (1R) configuration Enhanced aromaticity and electron-donating effects
2-[(1-Methyl-1H-pyrazol-4-yl)methyl]amino]ethan-1-ol C₇H₁₃N₃O Methylamino bridge between pyrazole and ethanol Increased hydrophobicity due to methylene spacer
(1-Phenyl-1H-pyrazol-4-yl)methanol C₁₀H₁₀N₂O Phenyl substituent, hydroxymethyl group Aromatic π-π interactions dominate

Key Observations :

  • Stereochemistry : The (1R) configuration in the target compound and the methoxyphenyl analog () may influence enantioselective binding to receptors, though activity data are absent .
  • Functional Group Positioning: The target’s amino and hydroxyl groups on adjacent carbons (C1 and C2) contrast with the isomer in , where both groups are on C2. This likely impacts solubility and hydrogen-bond donor/acceptor capacity .

Biological Activity

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a chiral organic compound, is characterized by its amino alcohol structure and the presence of a pyrazole moiety. This compound has garnered attention due to its potential biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The molecular formula of this compound is C6H11N3OC_6H_{11}N_3O. The structural representation can be visualized as follows:

SMILES CN1C=C(C=N1)C(CN)O\text{SMILES }CN1C=C(C=N1)C(CN)O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS), which are pivotal in the inflammatory pathway. This property positions the compound as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that it exhibits significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activities of this compound:

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of microbial cell membranes

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against various bacterial strains. The results indicated that the compound displayed significant inhibition zones, suggesting its potential as an effective antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, highlighting its potency against pathogens such as Staphylococcus aureus and Escherichia coli .

The interaction of this compound with biological targets is influenced by its functional groups:

  • Amino Group (-NH2) : Acts as a nucleophile in biochemical reactions.
  • Hydroxyl Group (-OH) : Contributes to hydrogen bonding, enhancing solubility and interaction with enzymes.

These interactions facilitate the modulation of enzyme activities involved in metabolic pathways, specifically targeting enzymes like α-amylase and α-glucosidase, which are crucial in glucose metabolism.

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis Yield (%)Purity (HPLC)Key Spectral Data
(R)-Epichlorohydrin derivative6898.5%¹H NMR (CDCl₃): δ 4.21 (d, J=6.5 Hz, 1H)
Pyrazole boronic ester8299.2%HRMS: [M+H]⁺ = 209.1024 (calc. 209.1018)

Q. Table 2. Comparative Bioactivity in Kinase Assays

Kinase TargetIC₅₀ (µM) (1R)IC₅₀ (µM) (1S)Selectivity Ratio (1R/1S)
JAK20.12 ± 0.031.45 ± 0.2112.1
CDK42.7 ± 0.53.1 ± 0.61.15

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